
methyl4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with a complex structure that includes a pyrrole ring substituted with a chlorosulfonyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of a suitable pyrrole precursor. The reaction conditions often require the use of chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: A suitable pyrrole derivative, such as 5-methyl-1H-pyrrole-2-carboxylate.
Chlorosulfonation: The pyrrole derivative is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group at the desired position on the pyrrole ring.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity due to the chlorosulfonyl group.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfonyl functional group and have been studied for their biological activity.
Uniqueness
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H8ClNO4S |
|---|---|
Poids moléculaire |
237.66 g/mol |
Nom IUPAC |
methyl 4-chlorosulfonyl-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S/c1-4-6(14(8,11)12)3-5(9-4)7(10)13-2/h3,9H,1-2H3 |
Clé InChI |
AOUKGIUTKZZYRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1)C(=O)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)
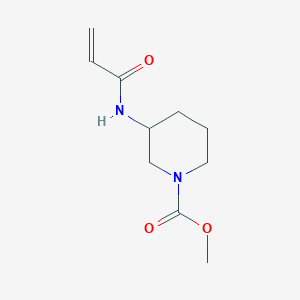
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
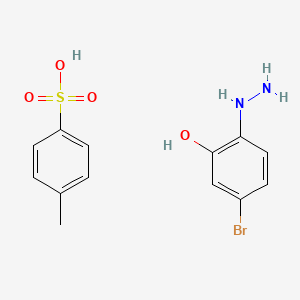
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)

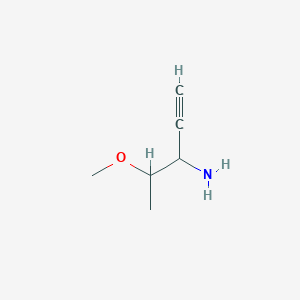
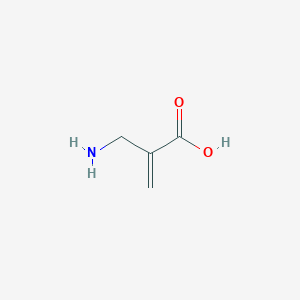

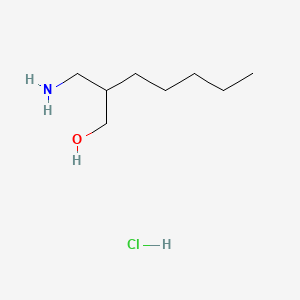
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)
